Cas no 876-53-9 (1,3-Dibromoadamantane)

1,3-Dibromoadamantane structure
1,3-Dibromoadamantane structure
1,3-Dibromoadamantane
876-53-9
C10H14Br2
294.026161670685
MFCD00077218
40165
265790

1,3-Dibromoadamantane Properties

Names and Identifiers

    • 1,3-Dibromoadamantane
    • Dibromoadamantane
    • 1,3-Dibrom-adamantan
    • 1,3-dibromo-adamantane
    • 3-dibromo adamantane
    • Adamantane,3-dibromo
    • Tricyclo[3.3.1.13,7]decane, 1,3-dibromo-
    • 1,3-Dibromo adamantane
    • 1,3-Dibromotricyclo[3.3.1.1(3,7)]decane
    • HLWZKLMEOVIWRK-UHFFFAOYSA-N
    • NSC102289
    • Adamantane,3-dibromo-
    • PubChem20513
    • Maybridge1_002445
    • NCIOpen2_007028
    • 1,3-bis(bromanyl)adamantane
    • KSC658Q2D
    • DivK1c_001197
    • HMS548H03
    • EBD3122
    • 1,3-Dibromotricyclo[3.3.1.13,7]decane (ACI)
    • Adamantane, 1,3-dibromo- (6CI, 7CI, 8CI)
    • 1,3-Bromoadamantane
    • NSC 102289
    • AC-16072
    • F15415
    • MFCD00077218
    • F0020-1645
    • EU-0000287
    • 3KFH6285GK
    • DTXSID90295483
    • SCHEMBL18028883
    • ALBB-013854
    • tricyclo[3.3.1.1~3,7~]decane, 1,3-dibromo-
    • SCHEMBL548532
    • SCHEMBL18028703
    • 1,3-Dibromoadamantane, 99%
    • 1,3-Dibromotricyclo[3.3.1.13,7]decane
    • NSC-102289
    • DTXCID80246621
    • CDS1_000157
    • W-203996
    • 1,3-Dibromoadamantane (purified by sublimation)
    • AS-14273
    • Tricyclo[3.3.1.13, 1,3-dibromo-
    • SY052494
    • FS-4074
    • AKOS000124968
    • CS-0155454
    • D5654
    • D2480
    • 876-53-9
    • EN300-99195
    • AKOS034830328
    • +Expand
    • MFCD00077218
    • HLWZKLMEOVIWRK-UHFFFAOYSA-N
    • 1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
    • BrC12CC3(CC(CC(C3)C1)C2)Br

Computed Properties

  • 291.94600
  • 0
  • 0
  • 0
  • 291.946
  • 12
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.7
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.86760
  • 0.00000
  • 1.651
  • 287.6°C at 760 mmHg
  • 108-110 °C (lit.)
  • 145.4 °C
  • White crystals
  • Not determined
  • 1.864

1,3-Dibromoadamantane Security Information

1,3-Dibromoadamantane Customs Data

  • 2903890090
  • China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,3-Dibromoadamantane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032OS-1g
1,3-Dibromoadamantane
876-53-9 97%
1g
$5.00 2024-04-20
A2B Chem LLC
AB42652-1g
1,3-Dibromoadamantane
876-53-9 97%
1g
$5.00 2024-04-19
Aaron
AR0032X4-1g
1,3-Dibromoadamantane
876-53-9 98%
1g
$5.00
abcr
AB140966-1 g
1,3-Dibromoadamantane, 97%; .
876-53-9 97%
1 g
€61.80 2023-07-20
Ambeed
A174152-1g
1,3-Dibromoadamantane
876-53-9 97%
1g
$6.0 2024-05-30
Apollo Scientific
OR315789-25g
1,3-Dibromoadamantane
876-53-9 97%
25g
£65.00 2023-09-02
Chemenu
CM255504-100g
1,3-Dibromoadamantane
876-53-9 97%
100g
$112 2021-08-04
ChemScence
CS-0155454-25g
1,3-Dibromoadamantane
876-53-9
25g
$58.0 2021-09-02
Enamine
EN300-99195-0.05g
1,3-dibromoadamantane
876-53-9 95%
0.05g
$19.0 2024-05-20
TRC
D422875-1g
1,3-Dibromoadamantane
876-53-9
1g
$ 59.00 2023-09-07

1,3-Dibromoadamantane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iron ,  Bromine ;  2 h, reflux
Reference
Preparation of 1,3-adamantanedicarboxylic acid
Hu, Xiao-chun; et al, Zhejiang Shifan Daxue Xuebao, 2004, 27(2), 152-154

Synthetic Circuit 2

Reaction Conditions
Reference
Selective dibromination of adamantane
Dovgan, N. L.; et al, Vestnik Kievskogo Politekhnicheskogo Instituta, 1979, 16, 20-2

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Potassium bromide ,  Oxygen Solvents: (Trifluoromethyl)benzene ;  17 - 22 h, 25 °C
Reference
Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents
Watanabe, Ayumi; et al, Organic Process Research & Development, 2020, 24(7), 1328-1334

Synthetic Circuit 4

Reaction Conditions
Reference
Investigations on transition-state geometry in the aldol condensation.
Denmark, Scott E.; et al, Journal of the American Chemical Society, 1991, 113(6), 2177-94

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Bromine ,  Aluminum bromide ,  Boron tribromide ;  90 min, rt → 85 °C; 85 °C → rt
1.2 Reagents: Sodium bisulfite Solvents: Dichloromethane ,  Water ;  cooled
Reference
3D Ruthenium Nanoparticle Covalent Assemblies from Polymantane Ligands for Confined Catalysis
Min, Yuanyuan; et al, Chemistry of Materials, 2020, 32(6), 2365-2378

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Reference
Selective C-H activation of aliphatic hydrocarbons under phase-transfer conditions
Schreiner, Peter R.; et al, Angewandte Chemie, 1998, 37, 1895-1897

Synthetic Circuit 7

Reaction Conditions
Reference
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodine bromide (IBr) Solvents: Carbon tetrachloride
Reference
On the mechanism of liquid-phase halogenation of adamantane derivatives
Yurchenko, A. G.; et al, Tetrahedron Letters, 1986, 27(12), 1399-402

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Chlorodimethylsilane
2.1 -
Reference
Preparation of 1-silyl- and 1,3-disilyladamantanes
Pai, Yi Ming; et al, Journal of Organometallic Chemistry, 1984, 270(3), 271-5

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Chlorodimethylsilane
2.1 -
Reference
Preparation of 1-silyl- and 1,3-disilyladamantanes
Pai, Yi Ming; et al, Journal of Organometallic Chemistry, 1984, 270(3), 271-5

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Alumina
2.1 -
Reference
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Butyl ether ,  Argon
2.1 Reagents: Bromine Solvents: Argon
Reference
Alkylation and polyalkylation of adamantane and its homologs
Molle, G.; et al, Canadian Journal of Chemistry, 1987, 65(10), 2428-33

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Reference
Selective C-H activation of aliphatic hydrocarbons under phase-transfer conditions
Schreiner, Peter R.; et al, Angewandte Chemie, 1998, 37, 1895-1897

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Catalysts: Iron(III) acetylacetonate Solvents: Hexane ;  2 h, 80 °C
Reference
Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(2), 184-187

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Aluminum chloride ;  2 h, reflux; 16 h, rt
Reference
3-(1-Adamantyl)furazans
Sheremetev, A. B.; et al, Chemistry of Heterocyclic Compounds (New York, 2013, 49(9), 1358-1369

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  8 °C
1.2 < 15 °C; 2 h, 15 °C; 1 h, reflux
2.1 Reagents: Bromine Catalysts: Aluminum chloride ;  2 h, reflux; 16 h, rt
Reference
3-(1-Adamantyl)furazans
Sheremetev, A. B.; et al, Chemistry of Heterocyclic Compounds (New York, 2013, 49(9), 1358-1369

1,3-Dibromoadamantane Raw materials

1,3-Dibromoadamantane Preparation Products

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